molecular formula C29H50O6 B12569404 Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- CAS No. 188893-12-1

Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-

Cat. No.: B12569404
CAS No.: 188893-12-1
M. Wt: 494.7 g/mol
InChI Key: VUBCBTMSXDIWNW-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-: is a complex organic compound with the molecular formula C29H50O6 It is characterized by the presence of two long hydroxyundecyl chains attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- typically involves the esterification of benzoic acid derivatives with 11-hydroxyundecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: In chemistry, benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions between long-chain hydroxy acids and biological membranes. Its amphiphilic nature makes it a useful model compound for investigating membrane dynamics and permeability .

Medicine: In medicine, derivatives of benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- may have potential as therapeutic agents. Research is ongoing to explore its efficacy in drug delivery systems and as a precursor for bioactive compounds .

Industry: In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic properties. It may also find use in the formulation of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- involves its interaction with biological membranes. The long hydroxyundecyl chains can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. The benzoic acid core may also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison: Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- is unique due to the presence of two hydroxyundecyl chains, whereas similar compounds may have only one such chain or different substituentsFor example, the presence of two hydroxyundecyl chains can enhance the compound’s amphiphilic nature, making it more effective as a surfactant or emulsifier .

Properties

CAS No.

188893-12-1

Molecular Formula

C29H50O6

Molecular Weight

494.7 g/mol

IUPAC Name

3,4-bis(11-hydroxyundecoxy)benzoic acid

InChI

InChI=1S/C29H50O6/c30-21-15-11-7-3-1-5-9-13-17-23-34-27-20-19-26(29(32)33)25-28(27)35-24-18-14-10-6-2-4-8-12-16-22-31/h19-20,25,30-31H,1-18,21-24H2,(H,32,33)

InChI Key

VUBCBTMSXDIWNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCCCCCCCCCCCO)OCCCCCCCCCCCO

Origin of Product

United States

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